Chiral Configuration Determines Downstream Pharmacological Activity: (R) vs. (S) Enantiomer
The (R)-enantiomer leads to (R)-etiracetam, which is devoid of anticonvulsant properties, whereas the (S)-enantiomer (CAS 909566-58-1) leads to levetiracetam, the clinically efficacious anticonvulsant. Levetiracetam is explicitly the (S)-enantiomer of etiracetam; the R-enantiomer does not demonstrate anticonvulsant efficacy in animal seizure models [1]. This pharmacological divergence is rooted in the stereospecific binding of levetiracetam to synaptic vesicle protein SV2A, where the (S)-configuration is required for target engagement [2].
| Evidence Dimension | Anticonvulsant activity |
|---|---|
| Target Compound Data | (R)-etiracetam (derived from target compound): devoid of anticonvulsant properties in animal models |
| Comparator Or Baseline | Levetiracetam (derived from (S)-enantiomer CAS 909566-58-1): clinically efficacious anticonvulsant; approximately 10× less potent than brivaracetam in audiogenic seizure-prone mice |
| Quantified Difference | Qualitative binary differentiation: active (S-series) vs. inactive (R-series) for anticonvulsant endpoint |
| Conditions | Animal seizure models; SV2A binding; clinical antiepileptic use |
Why This Matters
Procurement of the incorrect enantiomer commits the synthesis to a pharmacologically inactive product series, wasting synthetic effort and resources.
- [1] Slideshare. Levetiracetam presentation. Chemical properties: levetiracetam is racemically pure S-enantiomer; the R-enantiomer is devoid of anticonvulsant properties in animals. View Source
- [2] ScienceDirect Topics. Levetiracetam: the synaptic vesicle protein SV2A is a target for levetiracetam. Brivaracetam is approximately 10 times more potent than levetiracetam as an anticonvulsant in audiogenic seizure-prone mice. View Source
